(2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile is an organic compound that features both benzothiazole and pyridine moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S/c16-9-11(10-18-14-7-3-4-8-17-14)15-19-12-5-1-2-6-13(12)20-15/h1-8,10H,(H,17,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWVYJCADULTTN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC=CC=N3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile typically involves the condensation of a benzothiazole derivative with a pyridine derivative under specific reaction conditions. Common reagents might include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Table 1: Summary of Synthesis Conditions
| Reagent | Solvent | Temperature | Purification Method |
|---|---|---|---|
| Sodium Hydroxide | Ethanol | Reflux | Recrystallization |
| Potassium Carbonate | Methanol | Reflux | Column Chromatography |
Research indicates that (2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile exhibits diverse biological activities, including anticancer , antimicrobial , and antifungal properties.
Anticancer Activity
Studies have demonstrated the compound's ability to induce apoptosis in various cancer cell lines. For instance, it has shown significant activity against U937 and MCF-7 cell lines by activating procaspase-3 to caspase-3.
Table 2: Anticancer Activity Data
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 8j | 5.2 | U937 |
| 8k | 6.6 | U937 |
| PAC-1 | 0.5 | Control |
The mechanism of action includes the activation of caspases, which are crucial for programmed cell death. Structure–activity relationship (SAR) studies suggest that specific functional groups enhance its biological efficacy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro tests indicate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
Industrial Applications
In addition to its biological significance, this compound holds potential industrial applications. It can serve as a building block in organic synthesis for developing more complex molecules or materials. Its unique chemical properties may also find uses in creating polymers or dyes.
Table 3: Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-4-yl)prop-2-en nitrile | Similar structure; different pyridine substitution |
| (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin -4 -yl)methyl)prop - 2-enamide | Contains thiophene; varied biological activity |
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile would depend on its specific interactions with molecular targets. Typically, compounds with benzothiazole and pyridine groups can interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile: can be compared with other benzothiazole and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer distinct chemical and biological properties not found in simpler benzothiazole or pyridine derivatives
Biological Activity
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile is a synthetic organic molecule featuring both benzothiazole and pyridine moieties. These structural components are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthesis : The compound is synthesized through a condensation reaction between a benzothiazole derivative and a pyridine derivative, typically using bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole and pyridine have shown effectiveness against various bacterial strains.
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| 7a | 6 | Bacillus subtilis |
| 7e | 8 | Salmonella typhi |
| 9a | 6 | Staphylococcus aureus |
These results suggest that this compound may exhibit similar antimicrobial efficacy .
Anticancer Activity
The anticancer potential of the compound has been evaluated against several human cancer cell lines. The cytotoxicity was measured using the MTT assay, providing insights into its effectiveness.
| Cell Line | IC50 (μmol/L) |
|---|---|
| NCI-H460 (Lung) | 3.61 |
| HepG2 (Liver) | 3.14 |
| HCT-116 (Colon) | 4.20 |
The results indicate that the compound exhibits significant cytotoxicity against these tumor cell lines, comparable to established chemotherapeutics like doxorubicin .
Antioxidant Activity
Antioxidant properties were assessed by measuring the ability to inhibit lipid peroxidation in rat brain and kidney homogenates. The following table summarizes the findings:
| Compound | Inhibition (%) |
|---|---|
| 7a | 91.2 |
| 7d | 92.8 |
| 9d | 90.4 |
These compounds demonstrated potent antioxidant activity, surpassing Trolox as a standard reference .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. Compounds containing benzothiazole and pyridine groups are known to inhibit various biological pathways, which could explain their observed biological activities .
Case Studies
Several studies have highlighted the biological significance of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives exhibit significant activity against Gram-positive bacteria, suggesting potential for developing new antibiotics .
- Cytotoxicity Profiles : Research on pyridine-containing compounds showed promising results in inhibiting tumor growth across multiple cancer cell lines, reinforcing the therapeutic potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
